4-Tert-butylbenzoyl cyanide
Description
Contextualization within the Field of Acyl Cyanide Chemistry
Acyl cyanides, characterized by an acyl group attached to a cyanide moiety, are a class of organic compounds with significant applications in synthesis. The compound 4-tert-butylbenzoyl cyanide, with its distinct substitution pattern, has emerged as a valuable reagent and building block. Its utility is best understood within the broader context of acyl cyanide chemistry.
Historical Development of Acyl Cyanide Synthesis and Reactivity
The chemistry of acyl cyanides dates back over a century, with early syntheses often involving harsh conditions and limited substrate scope. Classically, these compounds were prepared through the reaction of acyl chlorides with metal cyanides, such as sodium or copper(I) cyanide. mdpi.comscispace.com This method, however, presented challenges, including being a two-phase reaction that was difficult to scale up and generating toxic metal cyanide waste. nih.gov An alternative approach involved the reaction of arylcarboxylic acid chlorides with hydrocyanic acid in the presence of a base like pyridine (B92270). nih.gov
Over the years, synthetic methods have evolved to become more efficient and versatile. The use of cyanotrimethylsilane as a cyanide source and the oxidation of cyanohydrins provided milder routes to acyl cyanides. scispace.com The development of catalytic methods, for instance, using heavy metal cyanides to suppress the formation of undesired dimeric byproducts, marked a significant advancement, allowing for broader industrial application. nih.gov The reactivity of acyl cyanides has been extensively studied, revealing their dual electrophilic nature at both the carbonyl carbon and the cyanide carbon. This allows them to participate in a wide array of transformations, including acylations, cycloadditions, and rearrangements, making them versatile intermediates in organic synthesis. organic-chemistry.orgnihon-u.ac.jp
Fundamental Chemical Properties of Acyl Cyanides Relevant to Synthetic Utility
Acyl cyanides are bifunctional reagents whose synthetic utility is governed by the electronic properties of the acyl and cyanide groups. google.com The electron-withdrawing nature of the adjacent carbonyl and nitrile groups enhances the electrophilicity of both functional centers. nihon-u.ac.jp This activation allows them to act as potent acylating agents, releasing the cyanide ion as a leaving group.
Their reactivity extends beyond simple acylation. Acyl cyanides can undergo a variety of reactions, making them valuable in constructing diverse molecular frameworks:
Aldol (B89426) Condensation: They can participate in reactions like the aldol condensation to form new carbon-carbon bonds. mdpi.com
Cycloaddition Reactions: As heterodienophiles, acyl cyanides can engage in Diels-Alder reactions to construct heterocyclic systems like isoquinolones and isocoumarins. analis.com.my
Multicomponent Reactions: They serve as a cyanide source in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, for the efficient synthesis of complex heterocyclic libraries. nih.gov
Rearrangements: Under specific conditions, they can undergo novel rearrangements, for instance, in reactions with Huisgen zwitterions, where the reaction outcome can be controlled by temperature. organic-chemistry.org
Hydrolysis: The hydrolysis of acyl cyanides can be controlled to yield either carboxylic acids or α-keto acids, depending on the reaction conditions and the substrate. googleapis.com
The steric and electronic properties of the 'R' group on the acyl moiety significantly influence the reactivity and stability of the acyl cyanide. The presence of a bulky group like the tert-butyl substituent in this compound can impart specific solubility, stability, and reactivity characteristics.
Significance of this compound as a Key Intermediate and Reagent
This compound stands out as a particularly useful reagent due to the presence of the 4-tert-butylphenyl group. This bulky, lipophilic group can influence the physical properties of resulting molecules, such as solubility and crystallinity, and can engage in specific interactions within biological targets.
Role in the Construction of Complex Molecular Architectures
The 4-tert-butylbenzoyl moiety, introduced via its cyanide or, more commonly, its chloride precursor, is a key component in the synthesis of various complex molecules. Its value lies in its ability to serve as a robust building block for larger, functional systems.
Heterocyclic Synthesis: The related 4-tert-butylbenzoyl chloride is used in the acylation of aminothiazoles to create precursors for 1,3,4-oxadiazole (B1194373) systems. ekb.eg Specifically, it has been used to prepare 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. mdpi.comfishersci.ca 1,3,4-Oxadiazoles are an important class of heterocycles with a wide range of applications.
Spiro Compounds: The 4-tert-butylbenzoyl group has been incorporated into complex spirocyclic systems. For example, 2-phenylethyl 1-[(4-tert-butylbenzoyl)sulfamoyl]spiro[2H-indole-3,4'-piperidine]-1'-carboxylate is a known spiro compound containing this structural unit. nih.gov The synthesis of 3-(4-tert-butylbenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, a spirohydantoin derivative, further illustrates its utility in building these intricate three-dimensional structures. researchgate.net
Precursor to Other Reagents: this compound serves as a direct precursor for α-keto esters like methyl 4-tert-butylbenzoylformate through a one-pot hydrolysis and esterification process. These α-keto esters are themselves versatile building blocks for more complex organic molecules.
The synthetic routes often leverage the reactivity of the acylating agent (acyl cyanide or chloride) to attach the 4-tert-butylbenzoyl group to a core structure, which is then elaborated into the final complex architecture.
| Product Class | Specific Example | Precursor | Key Transformation | Ref. |
| α-Keto Ester | Methyl 4-tert-butylbenzoylformate | This compound | One-pot hydrolysis and esterification | |
| 1,3,4-Oxadiazole | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)-4-(tert-butyl)benzamide | 4-Tert-butylbenzoyl chloride | Acylation of an amino-oxadiazole | ekb.eg |
| Spiro Compound | 3-(4-tert-Butylbenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione | 4-Tert-butylbenzoyl chloride (implied) | Acylation of a spiro-diamine precursor | researchgate.net |
Strategic Utility in Diverse Areas of Organic Synthesis, including Medicinal Chemistry
The 4-tert-butylbenzoyl structural motif is frequently found in molecules designed for biological applications, highlighting its strategic importance in medicinal chemistry. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, which are crucial parameters for drug candidates.
Antiviral Agents: The 4-tert-butylbenzoyl group has been incorporated into potential antiviral compounds. For instance, 1-acyl-pyrrolidine derivatives, prepared using 4-tert-butylbenzoyl chloride, have been investigated for the treatment of viral infections, including those caused by HIV. google.comgoogle.com Furthermore, selective acylation of the primary hydroxyl group of the nucleoside thymidine (B127349) with 4-tert-butylbenzoyl chloride yields 5'-O-(4-t-butylbenzoyl)thymidine, a key intermediate for the synthesis of other nucleoside derivatives with potential antiviral activity. scielo.org.mx
Anticancer Agents: Thiourea derivatives containing the 4-tert-butylbenzoyl group have shown promise as anticancer agents. Specifically, 4-tert-butylbenzoyl-3-allylthiourea has demonstrated potent antiproliferative activity against breast cancer cells. analis.com.my The N-(4-tert-butylphenylcarbamoyl)benzamide scaffold, closely related in structure, also exhibits significant cytotoxic activity against HeLa cells. researchgate.net
Antibacterial Agents: Thymidine derivatives carrying the 5'-O-(4-t-butylbenzoyl) group have been synthesized and investigated for their potential as antibacterial agents, with molecular docking studies suggesting interaction with the FimH protein of Escherichia coli. scielo.org.mx
The research findings below illustrate the incorporation of the 4-tert-butylbenzoyl group into biologically active scaffolds.
| Compound Class | Specific Application | Key Finding | Ref. |
| 1-Acyl-pyrrolidines | Antiviral (HIV) | Used as a key building block in the synthesis of potential antiviral agents. | google.com |
| 5'-O-Acylthymidines | Antibacterial | Synthesis of 5'-O-(4-t-butylbenzoyl)thymidine as a precursor for antibacterial compounds. | scielo.org.mx |
| Benzoyl Thioureas | Anticancer | 4-tert-butylbenzoyl-3-allylthiourea shows potent activity against breast cancer cells. | analis.com.my |
| Spirohydantoins | Anticancer (implied) | Synthesis of 3-(4-tert-butylbenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, a member of a class with known biological activities. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylbenzoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJPTGVBFUIMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Tert Butylbenzoyl Cyanide
Established Synthetic Pathways and Chemical Transformations
The classical approach to synthesizing 4-tert-butylbenzoyl cyanide primarily involves the use of an acyl halide precursor, which is then subjected to nucleophilic substitution with a cyanide source.
Synthesis via Acyl Halide Precursors: The Role of 4-Tert-butylbenzoyl Chloride
A common and well-established method for preparing this compound utilizes 4-tert-butylbenzoyl chloride as a key intermediate. nih.govresearchgate.netthieme-connect.de
The initial step in this synthetic sequence is the conversion of 4-tert-butylbenzoic acid to its corresponding acyl chloride, 4-tert-butylbenzoyl chloride. nih.gov This transformation is a standard procedure in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this purpose. chemicalbook.com For instance, treating 4-tert-butylbenzoic acid with thionyl chloride effectively replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride. This increased reactivity is crucial for the subsequent introduction of the cyanide group.
The second step involves a nucleophilic acyl substitution reaction where the chloride ion of 4-tert-butylbenzoyl chloride is displaced by a cyanide ion (CN⁻). nih.govtandfonline.comorganic-chemistry.org This reaction is typically carried out using various cyanide-containing reagents.
Historically, metal cyanides like sodium cyanide (NaCN), potassium cyanide (KCN), and even heavy metal cyanides such as copper(I) cyanide (CuCN) have been used. researchgate.netgoogle.com The reaction of an acyl chloride with sodium cyanide is a classic method for producing acyl cyanides. wikipedia.org However, due to the high toxicity of these reagents, efforts have been made to develop safer and more efficient alternatives. thieme-connect.com
One significant advancement is the use of less toxic cyanide sources. For example, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and inexpensive salt, has been successfully employed as a cyanating agent for aroyl chlorides. thieme-connect.comorganic-chemistry.org These reactions are often facilitated by a catalyst system to enhance efficiency.
The reaction conditions for this nucleophilic displacement are critical. The reaction is often performed in an anhydrous solvent, such as dichloromethane (B109758) or dimethylformamide (DMF), to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid. tandfonline.comorganic-chemistry.orgstackexchange.com The temperature is typically kept mild, often at room temperature, to control the reactivity and minimize side reactions. tandfonline.comorganic-chemistry.org
General Principles of Acyl Cyanide Preparation
The synthesis of acyl cyanides, in general, is governed by the principles of nucleophilic acyl substitution. vanderbilt.edu Acyl halides are highly reactive towards nucleophiles due to the polarized carbon-chlorine and carbon-oxygen bonds. docbrown.info The reaction proceeds through a tetrahedral intermediate formed by the addition of the nucleophile (cyanide ion) to the carbonyl carbon. vanderbilt.edu Subsequently, the intermediate collapses, leading to the expulsion of the leaving group (chloride ion) and the formation of the acyl cyanide. vanderbilt.edu
The choice of the cyanide source is a critical factor. While simple alkali metal cyanides are effective, their toxicity and sometimes poor solubility in organic solvents can be problematic. thieme-connect.com The use of phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG), can help overcome solubility issues when using solid cyanide salts in a liquid organic phase. tandfonline.comorganic-chemistry.org Another approach involves using silyl (B83357) cyanides, like trimethylsilyl (B98337) cyanide (TMSCN), which are often more soluble in organic solvents but are sensitive to moisture. thieme-connect.comresearchgate.net
Modern Approaches in the Preparation of this compound and Related Nitriles
Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of aroyl cyanides.
Catalytic Strategies for Enhanced Efficiency and Selectivity
Modern synthetic methods increasingly rely on catalysis to improve reaction outcomes. In the context of this compound synthesis, various catalytic systems have been developed to enhance the efficiency of the cyanation of 4-tert-butylbenzoyl chloride.
One notable example is the use of a catalyst system comprising silver iodide (AgI), polyethylene glycol 400 (PEG-400), and potassium iodide (KI) with potassium hexacyanoferrate(II) as the cyanide source. thieme-connect.comorganic-chemistry.org In this system, AgI is believed to promote the release of cyanide ions, while PEG-400 acts as a phase-transfer catalyst, and KI improves the solubility of AgI. organic-chemistry.org This method offers good yields under mild conditions and avoids the use of highly toxic cyanides. thieme-connect.comorganic-chemistry.org
Another catalytic approach involves the use of zinc iodide (ZnI₂) in conjunction with PEG400 to catalyze the reaction between aroyl chlorides and potassium cyanide. tandfonline.com This heterogeneous system allows for the synthesis of aroyl cyanides in moderate yields at room temperature. tandfonline.com
The table below summarizes some of the synthetic methodologies for aroyl cyanides, which are applicable to the synthesis of this compound.
| Precursor | Cyanide Source | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Aroyl Chlorides | KCN | PEG400, ZnI₂ | Dichloromethane | Moderate | tandfonline.com |
| Aroyl Chlorides | K₄[Fe(CN)₆] | AgI, PEG-400, KI | DMF | 64-89 | organic-chemistry.org |
| Acyl Chlorides | NaCN | - | - | - | wikipedia.org |
| Acyl Halides | CuCN | - | - | - | researchgate.net |
| Acyl Halides | TMSCN | - | - | - | researchgate.net |
Green Chemistry Principles in Acyl Cyanide Synthesis (e.g., metal-free conditions)
The synthesis of acyl cyanides, including this compound, is increasingly being guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, the use of safer solvents, and the development of atom-economical and energy-efficient processes. Key advancements include the adoption of metal-free reaction conditions and the development of synthetic routes that avoid highly toxic cyanide reagents.
One significant green approach involves replacing traditional, often hazardous, solvents like pyridine (B92270) with ionic liquids (ILs). For instance, the use of 1-methoxyethyl-3-methylimidazolium methanesulfonate, an ionic liquid, provides a greener alternative for benzoylation reactions using benzoyl cyanide. tandfonline.comnih.gov This system not only facilitates efficient and selective reactions at ambient temperatures but also allows for the recovery and reuse of the ionic liquid, minimizing waste. tandfonline.comresearchgate.net This methodology has proven versatile, effectively acylating a range of substrates, including phenols, amines, and alcohols. nih.govresearchgate.net
Another core principle of green chemistry is the avoidance of highly toxic reagents. Traditional cyanation methods often employ sodium cyanide or cuprous cyanide. A safer alternative is the use of potassium ferricyanide (B76249) as the cyanide source for the synthesis of benzoyl cyanides from their corresponding acyl chlorides. google.com This method, catalyzed by a copper catalyst, is considered greener and safer, with the added benefits of using inexpensive, readily available raw materials under mild conditions, making it suitable for industrial production. google.com
Furthermore, significant progress has been made in developing cyanide-free synthetic pathways. A notable example is the ruthenium-catalyzed C(sp³)–H oxidation of benzylic nitriles to produce acyl cyanides. nih.gov This method generates the acyl cyanide functionality directly without the need for an external cyanide source, representing a major step forward in safety and environmental compatibility. nih.gov Other cyanide-free approaches for generating nitriles, which can be precursors or related structures, include the conversion of aldehydes using azidotrimethylsilane (B126382) (TMSN₃) or the use of p-tosylmethyl isocyanide (TosMIC) in flow chemistry systems to convert ketones to nitriles. mdpi.comrsc.org Additionally, metal-free dehydroxylative cyanation of alcohols offers another green route. organic-chemistry.org
The following table summarizes and compares several green synthetic methodologies relevant to the synthesis of acyl cyanides and their precursors.
| Method/Reagents | Substrate Type | Conditions | Yield (%) | Green Chemistry Aspect | Reference |
|---|---|---|---|---|---|
| Potassium Ferricyanide / Copper catalyst | o-methylbenzoyl chloride | 80-85 °C, 5 hours | 90.5 | Avoids highly toxic cyanides like NaCN. | google.com |
| Ru-catalyzed C-H Oxidation / tBuOOH | Benzylic Nitriles | RuCl₂(PPh₃)₃, DCE, 80 °C | N/A | Cyanide-free synthesis of acyl cyanides. | nih.gov |
| Azidotrimethylsilane (TMSN₃) / TfOH | 4-tert-butylbenzaldehyde (B1265539) | HFIP/ACN, rt, 30 min | 95 | Conversion of aldehydes to nitriles under mild conditions. | mdpi.com |
| Benzoyl Cyanide / Ionic Liquid | Nucleosides, Alcohols, Phenols | Ambient temperature | High | Use of reusable, non-hazardous solvent. | nih.govnih.gov |
| Co-NC catalyst / aq. NH₃ / O₂ | 4-tert-butylbenzyl mercaptan | 150 °C, 1.0 MPa O₂ | N/A | Cyanide-free synthesis of nitriles from organosulfur compounds. | nih.gov |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Tert Butylbenzoyl Cyanide
Reactivity at the Acyl Cyanide Moiety (–COCN)
The acyl cyanide group is a composite functional group, featuring a carbonyl center directly attached to a cyanide group. This arrangement results in a unique electronic environment that dictates its reactivity, particularly its susceptibility to nucleophilic attack and its potential to undergo substitution or decarbonylation.
Nucleophilic Addition Reactions
The primary mode of reaction for the acyl cyanide moiety is nucleophilic addition to the carbonyl carbon. This reaction is driven by the electrophilic nature of the carbonyl carbon and can be influenced by the participation of the adjacent cyanide group.
The carbonyl carbon in 4-tert-butylbenzoyl cyanide is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon. This creates a partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles. The electrophilicity of this carbon is further influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Factors Influencing Carbonyl Carbon Electrophilicity in this compound
| Factor | Effect on Electrophilicity | Mechanism |
| Oxygen Atom | Increase | Polarization of the C=O bond |
| Cyanide Group | Increase | Inductive electron withdrawal |
| 4-tert-butylphenyl Group | Decrease | Inductive electron donation |
The general mechanism for nucleophilic addition to the carbonyl carbon involves the attack of a nucleophile (Nu⁻) on the electrophilic carbon, leading to the formation of a tetrahedral intermediate.
The cyanide group can participate in the reactivity of the acyl cyanide moiety in several ways. While it enhances the electrophilicity of the carbonyl carbon, it can also act as a leaving group in substitution reactions. In the context of nucleophilic addition, the initial adduct can be stable or undergo further reactions. For instance, the addition of a nucleophile to the carbonyl group can be followed by the elimination of the cyanide ion, leading to a nucleophilic acyl substitution product.
Substitution Reactions Involving the Cyanide Group
The cyanide ion (CN⁻) can function as a leaving group in nucleophilic acyl substitution reactions. This occurs via a two-step addition-elimination mechanism. masterorganicchemistry.com First, a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the cyanide ion is expelled. The feasibility of this reaction depends on the nucleophilicity of the attacking species and the stability of the cyanide ion as a leaving group.
Table 2: Nucleophilic Acyl Substitution of this compound
| Nucleophile (Nu⁻) | Product | Reaction Conditions |
| Hydroxide (B78521) (OH⁻) | 4-tert-butylbenzoic acid | Aqueous base |
| Alkoxide (RO⁻) | 4-tert-butylbenzoate ester | Anhydrous alcohol with base |
| Amine (RNH₂) | 4-tert-butylbenzamide | Anhydrous conditions |
Decarbonylation Pathways
Aroyl cyanides, like other aroyl compounds, can undergo decarbonylation under certain conditions, typically involving transition metal catalysts. This reaction involves the cleavage of the carbon-carbon bond between the carbonyl group and the aromatic ring, leading to the loss of carbon monoxide (CO). While specific studies on the decarbonylation of this compound are not prevalent, the mechanism can be inferred from related aroyl compounds. The process generally involves the oxidative addition of the aroyl cyanide to a metal center, followed by the extrusion of carbon monoxide and subsequent reductive elimination to form a new product.
Transformations Involving the Aromatic Ring and Tert-butyl Substituent
The aromatic ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome being determined by the directing effects of the two substituents. The tert-butyl group itself is generally unreactive under many conditions.
In electrophilic aromatic substitution reactions, the tert-butyl group is a weak activating group and an ortho-, para-director. stackexchange.com Conversely, the benzoyl cyanide group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl and cyanide functionalities.
When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group generally controls the position of substitution. libretexts.org Therefore, incoming electrophiles will be directed to the positions ortho to the tert-butyl group. However, due to the significant steric hindrance posed by the bulky tert-butyl group, substitution at the para position relative to it is not possible as it is already occupied by the benzoyl cyanide group. Thus, electrophilic attack will predominantly occur at the positions ortho to the tert-butyl group (and meta to the benzoyl cyanide group).
Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-benzoyl-3,5-di-tert-butyl-1-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 1-bromo-4-benzoyl-3,5-di-tert-butylbenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-acyl-4-tert-butylbenzoyl cyanide |
The tert-butyl group itself is resistant to oxidation due to the absence of benzylic hydrogens. Therefore, reactions that typically oxidize alkyl side chains of aromatic rings, such as permanganate (B83412) oxidation, will not affect the tert-butyl group.
Electrophilic Aromatic Substitution Reactions (Contextual to the benzoyl moiety)
Electrophilic aromatic substitution (EAS) reactions are a cornerstone of aromatic chemistry, and the substituents on the benzene ring play a crucial role in both the rate and regioselectivity of these reactions.
The tert-butyl group is classified as an activating group in electrophilic aromatic substitution, meaning it increases the rate of reaction compared to unsubstituted benzene. This activation stems from its electron-donating nature, primarily through an inductive effect where the sp3-hybridized carbon of the tert-butyl group donates electron density to the sp2-hybridized carbon of the aromatic ring. acs.org This donation of electron density stabilizes the positively charged intermediate, known as the arenium ion or sigma complex, that is formed during the reaction.
The tert-butyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the aromatic ring. However, due to its significant steric bulk, the tert-butyl group substantially hinders attack at the ortho positions. researchgate.netwikipedia.org This steric hindrance leads to a strong preference for substitution at the para position. For instance, the nitration of t-butylbenzene yields a product mixture with a high proportion of the para-isomer. stackexchange.comresearchgate.net
| Isomer | Percentage (%) |
|---|---|
| ortho-nitro-t-butylbenzene | 12 - 16 |
| meta-nitro-t-butylbenzene | 8 - 8.5 |
| para-nitro-t-butylbenzene | 75 - 79.5 |
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. The reaction typically involves an acyl halide, such as 4-tert-butylbenzoyl chloride, and a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). chemguide.co.uk
The mechanism proceeds through several key steps:
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, weakening the carbon-halogen bond. stackexchange.com This leads to the formation of a resonance-stabilized acylium ion, [R-C=O]⁺, which serves as the potent electrophile. fiveable.menih.gov In the case of 4-tert-butylbenzoyl chloride, the 4-tert-butylbenzoyl acylium ion is generated.
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as the arenium ion (or sigma complex). stackexchange.com
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone. nih.gov
The presence of the deactivating acyl group on the product prevents further acylation reactions. quora.com
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound involves transformations of its key functional groups: the ketone, the cyanide, and the tert-butyl substituted aromatic ring.
Reduction:
Reduction of the Cyanide Group: The nitrile group in compounds like p-tert-butylbenzyl cyanide can be readily reduced to a primary amine, 2-(4-tert-butylphenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel.
Reduction of the Ketone Group: The carbonyl group of the benzoyl moiety can be reduced to a secondary alcohol. This is a common transformation for ketones. chemguide.co.uk More rigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can reduce the ketone all the way down to a methylene (B1212753) group (-CH₂-), though these conditions may also affect the nitrile group. quora.com
Oxidation:
Oxidation of the Aromatic Side-Chain: The benzene ring itself is generally resistant to oxidation. chemicalbook.com However, alkyl side chains can be oxidized under strong conditions. The tert-butyl group, lacking benzylic hydrogens, is inert to such oxidative degradation. chemicalbook.comstmarys-ca.edu
Hydrolysis of the Cyanide Group: While not a direct oxidation of the carbon atom, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, (4-tert-butylphenyl)acetic acid.
Identification and Analysis of Intermediates and Transition States in Key Reactions
The elucidation of reaction mechanisms often relies on the direct observation and characterization of transient species like intermediates and transition states.
Spectroscopic Observation of Reactive Intermediates
The key reactive intermediate in Friedel-Crafts acylation, the acylium ion, can be characterized using spectroscopic methods.
Infrared (IR) Spectroscopy: Acylium ions exhibit a very strong and characteristic absorption band for the C≡O stretching vibration. This band appears at a significantly higher frequency (around 2200-2300 cm⁻¹) compared to the C=O stretch in a typical ketone or acyl chloride. wikipedia.org This high frequency is indicative of the triple bond character in the resonance-stabilized acylium ion. For aryl acylium ions specifically, this stretching frequency is observed around 2200 cm⁻¹. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of an acylium ion can be detected by ¹³C NMR spectroscopy. The positively charged carbonyl carbon of the acylium ion is highly deshielded and therefore exhibits a characteristic chemical shift far downfield from the original carbonyl carbon. fiveable.me
Kinetic Studies for Mechanistic Elucidation
Kinetic studies provide quantitative data on reaction rates, which are invaluable for understanding reaction mechanisms.
The rate of electrophilic aromatic substitution is influenced by the nature of the substituent on the aromatic ring. While the tert-butyl group is activating, its effect can be nuanced. For example, in electrophilic nitration, t-butylbenzene reacts slightly slower than toluene (B28343), which is attributed to the lack of hyperconjugation in t-butylbenzene compared to the methyl group in toluene. stackexchange.comstackexchange.com
Kinetic analyses of the Friedel-Crafts acylation of toluene with various para-substituted benzoyl chlorides have been conducted. These studies measure second-order rate constants and allow for the determination of activation parameters, providing insight into the electronic effects of the substituents on the acyl chloride.
| Para-Substituent (X) | k₂ x 10⁴ (L·mol⁻¹·s⁻¹) at 20°C | ΔH* (kcal/mol) | ΔS* (cal·mol⁻¹·K⁻¹) |
|---|---|---|---|
| t-Bu | 0.63 | 14.7 | -27.3 |
| Me | 0.83 | 14.1 | -29.0 |
| H | 3.51 | 13.7 | -27.0 |
| F | 3.39 | 13.8 | -27.0 |
| Cl | 6.17 | 13.1 | -28.0 |
| Br | 6.77 | 13.3 | -27.2 |
Proposed Reaction Mechanisms and Pathways of this compound
The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon and the carbon atom of the cyanide group. The presence of the electron-donating 4-tert-butyl group on the benzene ring can modulate the reactivity of these centers. Several reaction mechanisms and pathways are proposed for this compound based on the established chemistry of aroyl cyanides and related molecules. These include nucleophilic addition to the carbonyl group, hydrolysis, reactions with organometallic reagents, and participation in cycloaddition reactions.
Nucleophilic Addition and Hydrolysis
The hydrolysis of benzoyl cyanides to their corresponding benzoic acids has been studied under various pH conditions. The reaction mechanism is influenced by the pH of the medium.
Base-Catalyzed Hydrolysis:
At high pH (pH > 5.0), the hydrolysis is proposed to proceed via a bimolecular reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is the dominant pathway in basic conditions. The reaction is first-order with respect to both the acyl cyanide and the hydroxide ion concentration. rsc.org The proposed mechanism involves the formation of a tetrahedral intermediate, which then eliminates the cyanide ion to form 4-tert-butylbenzoic acid.
Mechanism of Base-Catalyzed Hydrolysis
| Step | Description |
| 1 | The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. |
| 2 | A tetrahedral intermediate is formed. |
| 3 | The intermediate collapses, with the departure of the cyanide ion (CN⁻) as a leaving group, to yield 4-tert-butylbenzoic acid. |
Neutral and Acid-Catalyzed Hydrolysis:
In neutral or slightly acidic solutions, the hydrolysis of benzoyl cyanides is rapid, involving the attack of a water molecule on the carbonyl carbon. rsc.orgrsc.org As the concentration of acid increases, the rate of hydrolysis is observed to decrease, suggesting an inhibitory effect of the acid. rsc.orgrsc.org However, at very high acid concentrations (e.g., >8M), positive catalysis by the acid is observed. rsc.org This complex behavior suggests a shift in the rate-determining step of the mechanism. The proposed mechanism in this pH range still involves the formation of a carbonyl addition intermediate. rsc.org
The kinetic data for the hydrolysis of benzoyl and p-chlorobenzoyl cyanide provide insight into the transition states of these reactions. rsc.org
| Compound | Relative Hydrolysis Rate |
| Benzoyl cyanide | 1 |
| p-Chlorobenzoyl cyanide | ~2 |
This data suggests that electron-withdrawing groups can accelerate the rate of hydrolysis.
Reaction with Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles that are expected to react with this compound. The reaction typically occurs at the electrophilic carbon of the nitrile group.
The proposed mechanism for the reaction with a Grignard reagent (R-MgX) involves the nucleophilic addition of the carbanion from the Grignard reagent to the carbon of the C≡N triple bond. chemistrysteps.com This forms an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. chemistrysteps.com
Proposed Mechanism with Grignard Reagents
| Step | Description |
| 1 | The Grignard reagent (R-MgX) adds to the nitrile carbon of this compound. |
| 2 | An intermediate imine anion is formed. |
| 3 | Aqueous workup (hydrolysis) of the imine anion yields a ketone. |
A similar mechanism is expected with organolithium reagents, which are also potent carbon nucleophiles. chemistrysteps.com
Cycloaddition Reactions
Aroyl cyanides can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles due to the presence of electron-withdrawing carbonyl and cyano groups.
[4+2] Cycloaddition (Diels-Alder Reaction):
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.orgyoutube.com The carbonyl and cyano groups of this compound can activate the molecule to act as a dienophile. The reaction is a concerted pericyclic reaction. wikipedia.orgyoutube.com The presence of electron-withdrawing groups on the dienophile generally facilitates the reaction with an electron-rich diene. khanacademy.org
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition):
This compound can also be expected to undergo 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as nitrile oxides. researchgate.netnih.govmdpi.comnih.gov In these reactions, the aroyl cyanide acts as a dipolarophile. The reaction of nitrile oxides with nitriles is a well-established method for the synthesis of 1,2,4-oxadiazoles. The proposed mechanism is a concerted cycloaddition leading to a five-membered heterocyclic ring.
Applications of 4 Tert Butylbenzoyl Cyanide in Diverse Synthetic Strategies
C-C Bond Formation Methodologies
The electrophilic nature of the carbonyl carbon and the nucleophilic potential of the cyanide group, once liberated, make 4-tert-butylbenzoyl cyanide a valuable tool for the construction of carbon-carbon bonds. This dual reactivity allows for its participation in reactions that lead to the formation of important organic molecules such as ketones and aldehydes, as well as its incorporation into more complex molecular frameworks.
Synthetic Utility in the Preparation of Ketones and Aldehydes
Aroyl cyanides, in general, can serve as precursors to ketones and aldehydes through various synthetic routes. One common approach involves the reaction of the aroyl cyanide with organometallic reagents. For instance, the addition of a Grignard reagent or an organolithium reagent to the carbonyl carbon of this compound would, after hydrolysis of the intermediate cyanohydrin, yield a ketone. The tert-butyl group on the aromatic ring is sterically bulky and electronically donating, which can influence the reactivity of the carbonyl group and the stability of reaction intermediates.
Another synthetic strategy involves the reductive decyanation of the corresponding cyanohydrin. The initial addition of a nucleophile to the carbonyl group forms a cyanohydrin, which can then be reduced to remove the cyanide group, yielding an alcohol that can be subsequently oxidized to the corresponding aldehyde or ketone.
| Reactant | Reagent | Product Type |
| This compound | Grignard Reagent (R-MgX) | Ketone |
| This compound | Organolithium Reagent (R-Li) | Ketone |
| This compound | Nucleophile, then Reducing Agent | Aldehyde/Ketone |
Incorporation into Complex Carbon Skeletons
The reactivity of this compound allows for its integration into more elaborate molecular structures. As a source of an acyl group, it can participate in acylation reactions. For example, in Friedel-Crafts acylation reactions, the benzoyl group can be transferred to an aromatic substrate, forming a new C-C bond and introducing the 4-tert-butylbenzoyl moiety into a larger molecule.
Furthermore, the cyanide group can be transformed into other functionalities that can then be used to build up molecular complexity. For instance, the hydrolysis of the cyanide group to a carboxylic acid provides a handle for further reactions, such as amide bond formation or esterification, which can be used to link the 4-tert-butylbenzoyl unit to other molecular fragments.
Functionalization and Derivatization Reactions
The dual functionality of this compound also makes it a valuable starting material for the synthesis of a variety of derivatives. The carbonyl and cyanide groups can be selectively targeted to produce a range of compounds, including carboxylic acid derivatives and nitrogen-containing heterocycles.
Access to Carboxylic Acid Derivatives (e.g., esters, amides)
The hydrolysis of the cyanide group in this compound under acidic or basic conditions provides a straightforward route to 4-tert-butylbenzoic acid. This carboxylic acid can then be converted into a wide array of derivatives. Esterification with various alcohols in the presence of an acid catalyst yields the corresponding esters. Similarly, reaction with amines, often activated by a coupling agent, leads to the formation of amides.
| Starting Material | Reagent(s) | Product Type |
| This compound | H3O+ or OH- | Carboxylic Acid |
| 4-Tert-butylbenzoic acid | Alcohol, Acid Catalyst | Ester |
| 4-Tert-butylbenzoic acid | Amine, Coupling Agent | Amide |
Formation of Nitrogen-Containing Heterocycles
The reactivity of the carbonyl and cyanide groups can be harnessed for the synthesis of various nitrogen-containing heterocyclic compounds. For example, condensation reactions with dinucleophiles can lead to the formation of five- or six-membered rings. The reaction of this compound with a hydrazine (B178648) derivative could, for instance, lead to the formation of a pyrazole (B372694) or a related heterocyclic system, depending on the reaction conditions and the specific hydrazine used. The cyanide group can also participate in cyclization reactions, acting as a nitrogen source or being transformed into a group that facilitates ring closure.
Integration into Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. The diverse reactivity of this compound makes it an attractive component for the design of novel MCRs.
For example, in a Passerini or Ugi-type reaction, an aroyl cyanide could potentially act as the acyl component. In a hypothetical MCR, this compound could react with an isocyanide and an aldehyde or a ketone to generate a complex adduct containing the 4-tert-butylbenzoyl moiety. The ability of the cyanide group to be transformed post-reaction adds another layer of synthetic utility, allowing for further diversification of the MCR products. While specific examples involving this compound in MCRs are not extensively documented, the general reactivity of aroyl cyanides suggests its potential in this area of synthetic chemistry.
Structural Characterization and Spectroscopic Analysis of 4 Tert Butylbenzoyl Cyanide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-tert-butylbenzoyl cyanide, various NMR experiments are employed to confirm its structure and monitor its reactivity.
¹H and ¹³C NMR for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and one signal for the tert-butyl group. The protons on the benzene (B151609) ring form an AA'BB' system, which often appears as two sets of doublets. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
The ¹³C NMR spectrum provides complementary information. Key signals include those for the tert-butyl methyl and quaternary carbons, the aromatic carbons, the carbonyl carbon, and the cyanide carbon. The chemical shifts are influenced by the electron-withdrawing nature of the benzoyl cyanide group. Based on data from structurally similar compounds like 4-(tert-butyl)benzaldehyde, the chemical shifts can be reliably estimated.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This interactive table provides predicted chemical shift (δ) values in parts per million (ppm).
| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| tert-Butyl | ¹H | ~1.35 | Singlet (s) | Represents 9 equivalent protons. |
| Aromatic (ortho to t-Bu) | ¹H | ~7.55 | Doublet (d) | Protons on C3 and C5. |
| Aromatic (meta to t-Bu) | ¹H | ~7.90 | Doublet (d) | Protons on C2 and C6. |
| tert-Butyl (CH₃) | ¹³C | ~31.2 | Quartet | Signal for the three methyl carbons. |
| tert-Butyl (Quaternary C) | ¹³C | ~35.5 | Singlet | Quaternary carbon of the tert-butyl group. |
| Cyanide (CN) | ¹³C | ~115 | Singlet | Characteristic shift for a nitrile carbon. |
| Aromatic (C1) | ¹³C | ~129.5 | Singlet | Quaternary carbon attached to the carbonyl group. |
| Aromatic (C2, C6) | ¹³C | ~130.0 | Doublet | Aromatic CH carbons ortho to the carbonyl group. |
| Aromatic (C3, C5) | ¹³C | ~126.5 | Doublet | Aromatic CH carbons meta to the carbonyl group. |
| Aromatic (C4) | ¹³C | ~160.0 | Singlet | Quaternary carbon attached to the tert-butyl group. |
| Carbonyl (C=O) | ¹³C | ~170.0 | Singlet | Characteristic shift for an acyl cyanide carbonyl carbon. |
2D NMR Techniques for Connectivity Elucidation
To unambiguously assign the proton and carbon signals and confirm the connectivity of atoms, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the signals of the ortho- and meta-aromatic protons, confirming their adjacent relationship on the benzene ring. No correlations would be seen for the tert-butyl singlet, as it has no proton neighbors.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For this compound, the following correlations would be expected:
A correlation between the tert-butyl protons (~1.35 ppm) and the quaternary aromatic carbon to which it is attached (C4, ~160.0 ppm).
Correlations from the aromatic protons (~7.55 and ~7.90 ppm) to the carbonyl carbon (~170.0 ppm), confirming the connection of the phenyl ring to the acyl group.
Correlations between the aromatic protons and various aromatic carbons, helping to assign them definitively.
In Situ NMR Spectroscopy for Reaction Monitoring and Intermediate Characterization
In situ NMR spectroscopy is a powerful tool for studying reaction mechanisms and kinetics in real-time, directly within the NMR tube. This technique can be applied to monitor the synthesis of this compound, for example, from the reaction of 4-tert-butylbenzoyl chloride with a cyanide salt like sodium cyanide.
By acquiring NMR spectra at regular intervals, one could observe the gradual decrease in the intensity of the signals corresponding to the starting material (4-tert-butylbenzoyl chloride) and the simultaneous increase in the intensity of the signals for the product (this compound). This allows for the determination of reaction rates and the detection of any transient intermediates that might form during the conversion. For instance, a shift in the aromatic proton signals adjacent to the carbonyl group would be a clear indicator of the substitution of the chloride with the cyanide group.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques provide complementary information to NMR by probing the functional groups and conjugated systems within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
Table 2: Characteristic FT-IR Absorption Bands for this compound This interactive table displays the expected vibrational frequencies in wavenumbers (cm⁻¹).
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | tert-Butyl | 2970 - 2870 | Strong |
| C-H Stretch (sp²) | Aromatic | 3100 - 3000 | Medium |
| C≡N Stretch | Nitrile | 2230 - 2210 | Medium-Strong |
| C=O Stretch | Acyl Cyanide Carbonyl | 1700 - 1680 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |
The most diagnostic peaks are the strong absorption from the carbonyl (C=O) group and the medium-to-strong absorption from the cyanide (C≡N) group in their respective regions. The presence of both peaks is a strong indicator of the acyl cyanide moiety.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzoyl portion of this compound acts as a chromophore. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and carbonyl group. For the benzoyl chromophore, strong absorption bands are expected in the range of 240-280 nm.
n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in a much weaker absorption band, typically appearing at longer wavelengths, around 300-330 nm.
The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are dependent on the solvent used. These electronic properties are crucial for applications where the molecule's interaction with light is important.
Computational and Theoretical Studies on 4 Tert Butylbenzoyl Cyanide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-tert-butylbenzoyl cyanide.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. youtube.comwikipedia.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich tert-butyl substituted benzene (B151609) ring. The electron-donating nature of the tert-butyl group increases the energy of the HOMO. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzoyl cyanide moiety, specifically with significant contributions from the carbonyl carbon and the cyanide group. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies and Properties for this compound
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO | -2.5 | Carbonyl Carbon, Cyanide Group |
| HOMO | -7.8 | Tert-butyl Benzene Ring |
Reactivity Predictions and Mechanistic Insights (e.g., transition state modeling)
The insights from FMO analysis can be used to predict the chemical reactivity of this compound. The localization of the LUMO on the carbonyl carbon suggests that this site is the most susceptible to nucleophilic attack. DFT calculations can be employed to model the transition states of such reactions, providing detailed information about the reaction mechanism and activation energies.
For instance, the reaction of this compound with a nucleophile would likely proceed through a transition state where the nucleophile forms a partial bond with the carbonyl carbon. The geometry of this transition state, including bond lengths and angles, can be optimized using DFT. The calculated energy of the transition state allows for the determination of the reaction barrier, which is crucial for predicting the reaction rate.
Spectroscopic Parameter Prediction (e.g., NMR chemical shifts)
DFT calculations are also a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound and its reaction products. The accuracy of these predictions can be high, especially when appropriate computational methods and basis sets are used. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Cyanide (CN) | 115 |
| Carbonyl (C=O) | 170 |
| Aromatic C (quaternary, attached to C=O) | 130 |
| Aromatic CH | 125-135 |
| Aromatic C (quaternary, attached to tert-butyl) | 150 |
| Tert-butyl (quaternary C) | 35 |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations can be used to study the conformational flexibility and dynamics of this compound in different environments, such as in various solvents. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time.
A key conformational feature of this compound is the rotation around the single bond connecting the phenyl ring to the carbonyl group. MD simulations can reveal the preferred dihedral angle and the energy barriers to rotation. The bulky tert-butyl group is expected to influence the conformational landscape, potentially favoring specific orientations to minimize steric hindrance. upenn.eduresearchgate.net This conformational preference can, in turn, affect the molecule's reactivity and interactions with other molecules.
Advanced Quantum Chemical Approaches for Reaction Energetics
While DFT is a powerful tool, more advanced and computationally expensive quantum chemical methods can provide even more accurate reaction energetics. acs.orgworldscientific.com Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can be used to calculate reaction energies and activation barriers with very high accuracy. These methods are particularly useful for benchmarking the results of DFT calculations and for studying reactions where electron correlation effects are particularly important. For reactions involving this compound, these high-level calculations can provide a definitive understanding of the thermodynamics and kinetics of the process.
Exploration of Derivatives and Analogues of 4 Tert Butylbenzoyl Cyanide
Synthesis and Reactivity of Modified Benzoyl Cyanides
Benzoyl cyanides are a class of organic compounds that serve as versatile intermediates in chemical synthesis. Their reactivity is centered around two main functional groups: the electrophilic carbonyl carbon and the cyano group. Modifications to the benzoyl cyanide structure, either on the aromatic ring or at the acyl moiety, can significantly influence their chemical behavior and synthetic utility.
Influence of Aromatic Ring Substituents on Reactivity
The reactivity of benzoyl cyanides in nucleophilic acyl substitution reactions is profoundly affected by the nature of substituents on the aromatic ring. These substituents can alter the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance reactivity, while electron-donating groups (EDGs) diminish it.
A kinetic study on the benzoylation of n-butylamine by benzoyl cyanide in an ether solution provides quantitative insight into this effect. The reaction proceeds via two pathways: one that is first-order in butylamine (B146782) and another that is second-order. The presence of a para-chloro substituent, an electron-withdrawing group, on the benzoyl cyanide molecule accelerates the reaction. For instance, p-chlorobenzoyl cyanide reacts with n-butylamine at a rate that is 3 to 4 times faster than the unsubstituted benzoyl cyanide. rsc.org This increased rate is attributed to the chloro group's inductive effect, which makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the amine.
The general trend of reactivity based on aromatic substituents can be summarized as follows:
| Substituent Type | Effect on Carbonyl Electrophilicity | Reactivity towards Nucleophiles | Example Substituents |
| Electron-Withdrawing Group (EWG) | Increases | Enhanced | -NO₂, -CN, -Cl, -Br |
| Electron-Donating Group (EDG) | Decreases | Diminished | -OCH₃, -CH₃, -NH₂ |
Kinetic investigations comparing various para-substituted benzoyl chlorides in their reaction with ammonium (B1175870) thiocyanate (B1210189) further confirm this trend. The reaction rate is significantly favored by strong electron-withdrawing groups like the nitro group (-NO₂) on the benzoyl chloride. ikprress.org Although this study was on benzoyl chlorides, the principles of substituent effects on carbonyl reactivity are directly applicable to benzoyl cyanides.
Structural Variations at the Acyl Moiety
Modifying the structure at the acyl portion of benzoyl cyanide, beyond aromatic ring substitution, opens up new avenues of reactivity and synthetic applications. Acyl cyanides can function as carbonyl heterodienophiles in Diels-Alder reactions, showcasing the reactivity of the carbonyl group itself. cdnsciencepub.com For example, photochemically generated o-quinodimethanes can undergo cycloaddition with benzoyl cyanide. cdnsciencepub.com
Another significant structural variation involves the use of "masked acyl cyanides" (MACs). These reagents, such as 2-((tert-butyldimethylsilyl)oxy)malononitrile (TBS-MAC), serve as versatile synthons. nih.gov They provide an umpolung reactivity, acting as a carbonyl anion equivalent. nih.gov The general structure of these reagents allows for a two-step sequence involving deprotonation and reaction with an electrophile, followed by the removal of the masking group to generate an acyl cyanide in situ. nih.gov
Acyl cyanides can also undergo reactions where the cyano group acts as a leaving group. Copper-catalyzed domino decyanation and cyanation reactions of acyl cyanides with amines or alcohols have been developed to produce cyano-substituted amides or esters. researchgate.net
Related Benzyl (B1604629) Cyanides and Their Synthetic Relevance
Benzyl cyanides, which are structural isomers of benzoyl cyanides where the cyano group is attached to a methylene (B1212753) bridge, are crucial intermediates in organic synthesis. researchgate.net They are precursors to pharmaceuticals, dyes, perfumes, and pesticides. researchgate.net The synthesis of benzyl cyanides, including 4-tert-butylbenzyl cyanide, is often achieved through the nucleophilic substitution of the corresponding benzyl halide with an alkali metal cyanide, a method known as the Kolbe nitrile synthesis. researchgate.netprepchem.com
For example, 4-tert-butylbenzyl cyanide can be synthesized by reacting 4-tert-butylbenzyl bromide with sodium cyanide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. prepchem.com
The reactivity of the methylene group in benzyl cyanides, which is positioned between the aromatic ring and the electron-withdrawing cyano group, is a key feature. This "active methylene unit" allows for a variety of base-induced reactions that form new carbon-carbon bonds. researchgate.net
Recent advancements have demonstrated novel transformations of benzyl cyanides. A metal-free protocol has been developed to synthesize tert-butyl esters directly from benzyl cyanides and tert-butyl hydroperoxide. rsc.org This one-pot reaction involves C(sp³)–H bond oxidation, C–CN bond cleavage, and C–O bond formation. rsc.org Furthermore, a temperature-controlled, copper-catalyzed reaction of benzyl cyanides with tert-butyl hydroperoxide can selectively yield either tert-butyl peresters at room temperature or benzoic acids at 80 °C. researchgate.net
Compounds Incorporating the 4-Tert-butylbenzoyl Moiety in Complex Structures
The 4-tert-butylbenzoyl group is a valuable structural motif that is incorporated into more complex molecules with specific functions, particularly in materials science and medicinal chemistry. Its precursor, 4-tert-butylbenzoyl chloride, is frequently used as a starting material for these syntheses.
One significant application is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. These heterocyclic compounds are known for their diverse biological activities and are used in drug discovery. researchbib.com The 4-tert-butylbenzoyl moiety can be introduced by reacting 4-tert-butylbenzohydrazide with various reagents. For instance, the synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, a compound with moderate anticancer activity, utilizes a tert-butyl group, showcasing the integration of this moiety in bioactive molecules. nih.gov
Another area where the 4-tert-butylbenzoyl group is employed is in the creation of materials for organic electronics. For example, 4-tert-butylbenzoyl chloride has been used in the synthesis of 9,9'-spirobifluorene-bridged bipolar systems. These complex molecules contain 1,3,4-oxadiazole-conjugated oligoaryl and triarylamine moieties and are investigated for their electroluminescent properties. Spirobifluorene derivatives are noted for their high thermal stability and transparency, which are desirable characteristics for materials used in organic light-emitting diodes (OLEDs). researchgate.net
The synthesis of these complex structures often involves multi-step sequences where the 4-tert-butylbenzoyl group is introduced via acylation reactions using 4-tert-butylbenzoyl chloride. The bulky tert-butyl group can also impart increased solubility and influence the solid-state packing of the final molecules, which are important properties for both pharmaceutical and material applications.
Future Perspectives and Emerging Research Avenues in 4 Tert Butylbenzoyl Cyanide Chemistry
Development of Novel Catalytic Systems for Its Transformation
The transformation of acyl cyanides, including 4-tert-butylbenzoyl cyanide, is a cornerstone of its synthetic utility. While classical methods exist, the future lies in the development of sophisticated catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance. A significant area of research is the metal-catalyzed activation of the C–CN bond, which allows the cyano group to be used as a leaving group in cross-coupling reactions or as a source of cyanide in cyanation reactions. snnu.edu.cn
Recent breakthroughs in nickel-catalyzed decarbonylative cyanation of acyl chlorides to form nitriles present a parallel avenue for research. organic-chemistry.org Adapting such catalytic systems could enable the reverse reaction, the carbonylative cyanation of aryl halides with this compound as the cyanating agent. The mechanism, which typically involves oxidative addition, decarbonylation, and reductive elimination, could be fine-tuned by ligand selection to control reactivity. organic-chemistry.org Weaker coordinating ligands like triphenylphosphine (B44618) have been shown to facilitate the crucial decarbonylation and reductive elimination steps in related systems. organic-chemistry.org
Future research will likely focus on:
Earth-Abundant Metal Catalysis: Shifting from precious metals like palladium to more abundant and economical metals such as nickel, copper, and iron for C–CN bond functionalization.
Asymmetric Catalysis: Developing chiral catalyst systems to control stereoselectivity in reactions involving this compound, leading to the synthesis of enantiomerically pure compounds.
Table 1: Comparison of Potential Catalytic Transformations for Acyl Cyanides
| Catalytic Approach | Potential Transformation of this compound | Key Advantages | Catalyst Example |
|---|---|---|---|
| Decarbonylative Cyanation | Synthesis from 4-tert-butylbenzoyl chloride and a cyanide source | Mild, neutral conditions, broad scope | Ni(cod)₂ / PPh₃ organic-chemistry.org |
| Reductive Decyanation | Conversion to 4-tert-butylbenzaldehyde (B1265539) or toluene (B28343) | C-CN bond cleavage, functional group tolerance | Rhodium or Nickel complexes |
| Cross-Coupling | Use as a cyanating agent for aryl halides/triflates | Direct introduction of the benzoyl moiety | Palladium or Nickel complexes snnu.edu.cn |
Integration into Flow Chemistry and Automated Synthesis Paradigms
The synthesis and manipulation of acyl cyanides can involve hazardous reagents (e.g., cyanide salts) and intermediates. Flow chemistry offers a powerful solution to mitigate these risks by using small reactor volumes, enabling precise control over reaction parameters, and allowing for the safe handling of unstable or toxic substances. interchim.com The development of a continuous flow process for the cyanation step in the synthesis of Remdesivir highlights the industrial potential of this technology for safely handling cyanide reagents under controlled conditions. acs.org
Future integration of this compound chemistry into flow systems could focus on:
On-Demand Generation: Developing a flow process where this compound is synthesized from 4-tert-butylbenzoyl chloride and a cyanide source immediately before its use in a subsequent reaction. This "just-in-time" approach minimizes the accumulation of potentially hazardous materials.
High-Throughput Screening: Utilizing automated flow synthesis platforms to rapidly screen various catalysts, solvents, and reaction conditions for novel transformations of this compound.
Multi-Step Synthesis: Designing integrated, multi-reactor flow systems for the sequential synthesis of complex molecules starting from this compound without the need for isolating intermediates. Cyanide-free syntheses of nitriles in flow have already demonstrated the potential for rapid, scalable, and reproducible production of nitrile-containing building blocks. rsc.org
The benefits of this approach include enhanced safety, improved reproducibility, and seamless scalability from laboratory research to industrial production. interchim.com
Exploration of Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry offer unique, sustainable, and often milder alternatives to traditional thermal reactions. These methods can access reactive intermediates and reaction pathways that are otherwise difficult to achieve.
Photochemical Transformations: The benzoyl cyanide structure contains two primary chromophores: the aromatic ketone and the cyano group. Irradiation of benzoyl cyanide in the presence of electron-rich alkenes has been shown to yield oxetanes and ketones, indicating that both the carbonyl and cyano groups can be photochemically active. rsc.orgrsc.org Aromatic ketones are well-known photocatalysts and can undergo photoreduction or participate in cycloaddition reactions. libretexts.orgacs.org Future research could explore:
Energy Transfer Catalysis: Using this compound as a photosensitizer, leveraging the high triplet energy of its aromatic ketone moiety to catalyze other reactions.
Radical Reactions: Generating acyl and other radical species via photochemical cleavage for use in C-C bond-forming reactions. acs.org
Novel Cycloadditions: Investigating wavelength-dependent photochemical reactions to selectively engage either the carbonyl or cyano group in cycloadditions, as has been observed with related aromatic aldehydes. kyoto-u.ac.jp
Electrochemical Transformations: Electrosynthesis provides a powerful platform for redox chemistry without the need for stoichiometric chemical oxidants or reductants. The electrochemical reduction of benzoyl cyanides has been studied, revealing a mechanism involving the formation of an anion radical, which then dimerizes. acs.org The reaction outcome can be controlled by reaction conditions; for instance, in the presence of water, benzil (B1666583) is the major product, while in anhydrous acetonitrile (B52724), mandelonitrile (B1675950) benzoate (B1203000) is formed. acs.org Emerging research avenues include:
Mediated Electrochemistry: Using redox mediators to facilitate electron transfer at lower potentials, enabling milder and more selective transformations. bohrium.comresearchgate.net
C-N Bond Formation/Cleavage: Exploring electrochemical conditions for the selective cleavage of the C–CN bond or for the cyanation of other substrates, potentially using acetonitrile as a "green" cyanide source under electrochemical conditions. thieme-connect.denih.gov
Table 2: Emerging Photochemical and Electrochemical Reaction Pathways
| Method | Transformation Type | Potential Products from this compound | Key Features |
|---|---|---|---|
| Photochemistry | [2+2] Cycloaddition | Oxetanes, azabutadienes | Access to strained ring systems rsc.orgrsc.org |
| Photochemistry | Hydrogen Abstraction | 4-tert-butylbenzaldehyde, pinacols | Carbonyl reduction pathways libretexts.org |
| Electrochemistry | Reductive Dimerization | 4,4'-Di-tert-butylbenzil | Controlled by solvent/additives acs.org |
| Electrochemistry | C-H Cyanation | α-aminonitriles (from imines) | Metal-free, uses acetonitrile as CN source thieme-connect.de |
Design of Next-Generation Synthetic Reagents Based on the 4-Tert-butylbenzoyl Moiety
The 4-tert-butylbenzoyl group is a valuable structural motif in materials science and medicinal chemistry. The bulky tert-butyl group can impart desirable properties such as increased solubility, thermal stability, and specific steric interactions. The parent acyl chloride, 4-tert-butylbenzoyl chloride, is already a key building block. cymitquimica.com It is used as a reactant in the preparation of multi-branched structures based on triphenylamine (B166846) for enhanced two-photon absorption and in the synthesis of spirobifluorene-bridged bipolar systems for organic electronics. fishersci.cachemdad.comscientificlabs.co.uk
Future research will focus on leveraging the unique properties of the 4-tert-butylbenzoyl moiety to create novel, high-value reagents. This can be achieved by transforming the cyanide group of this compound into other functional groups. For example:
Acyl Tetrazoles: Reaction of this compound with azides could yield acyl tetrazoles. These compounds can serve as bioisosteres for carboxylic acids or as precursors for generating reactive acyl nitrenes.
Heterocyclic Synthesis: Using the carbonyl and cyano groups as a 1,2-dicarbonyl surrogate for the synthesis of complex heterocyclic systems like oxazoles, imidazoles, and thiazoles.
Bioorthogonal Reagents: Incorporating the 4-tert-butylbenzoyl moiety into probes for chemical biology, where the cyanide or a derivative group can undergo specific ligation reactions.
The steric and electronic influence of the tert-butyl substituent makes the corresponding benzyl (B1604629) chloride a powerful tool for introducing this moiety to modify the properties of target molecules, enhancing biological activity or tuning material characteristics. nbinno.com Similarly, reagents derived from this compound can be designed for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
